Fmoc-eey(P)AA
Description
Structure
2D Structure
Properties
CAS No. |
151957-36-7 |
|---|---|
Molecular Formula |
C40H46N5O16P |
Molecular Weight |
883.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1 |
InChI Key |
GTADITZBYLFJRH-LKBHVWHPSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
EEXAA |
Synonyms |
FMOC-EEY(P)AA FMOC-Glu-Glu-Tyr(P)-Ala-Ala N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Origin of Product |
United States |
Biochemical and Enzymatic Research Applications of Fmoc Eey P Aa
Enzymatic Substrate Specificity and Kinetic Studies
Fmoc-eey(P)AA serves as an excellent substrate for characterizing the activity of various phosphatases, most notably purple acid phosphatases (PAPs). The presence of the phosphotyrosine residue makes it a specific substrate for protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases, while the flanking amino acids and the Fmoc group contribute to its binding affinity and interaction with the enzyme's active site.
Mammalian purple acid phosphatases have been shown to effectively hydrolyze phosphotyrosine and phosphotyrosine-containing peptides like this compound. core.ac.uk The study of these interactions has provided significant insights into the catalytic mechanism and substrate preferences of this class of enzymes.
The enzymatic activity of PAPs is highly dependent on pH. Kinetic studies with pig purple acid phosphatase have demonstrated that the enzyme is most efficient at acidic pH values, which is consistent with the environment of the osteoclast resorptive space where PAPs are abundant. nih.gov The analysis of kinetic parameters, such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km), over a range of pH values reveals the optimal conditions for substrate hydrolysis and provides information about the ionization state of critical amino acid residues in the active site. core.ac.uk For instance, the hydrolysis of phosphopeptides by pig purple acid phosphatase is typically analyzed in buffers ranging from pH 2.0 to 7.0 to determine the pH dependence of its kinetic parameters. core.ac.uk
The inclusion of the N-terminal Fmoc group in phosphopeptide substrates has a notable effect on their interaction with PAPs. Kinetic data for the hydrolysis of a series of phosphopeptides by pig purple acid phosphatase have shown that the presence of the Fmoc group leads to a significant decrease in the Michaelis constant (Km) at both pH 2.5 and 4.9. core.ac.uk This suggests the existence of a hydrophobic pocket near the active site of the enzyme that favorably interacts with the bulky, aromatic Fmoc moiety. core.ac.uk This enhanced binding affinity results in low micromolar Km values, indicating that this compound is a highly efficient substrate for PAPs. nih.gov
Kinetic Parameters for the Hydrolysis of Phosphopeptides by Pig Purple Acid Phosphatase
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Fmoc-EEY(P)A | 4.9 | 14 | 1700 | 1.2 x 10⁸ |
| Ac-EEY(P)A | 4.9 | 150 | 1400 | 9.3 x 10⁶ |
| Fmoc-EY(P)A | 4.9 | 12 | 1800 | 1.5 x 10⁸ |
| Ac-EY(P)A | 4.9 | 120 | 1500 | 1.3 x 10⁷ |
Data adapted from a study on phosphotyrosyl peptides as substrates for purple acid phosphatases. core.ac.uk
The amino acid sequence flanking the phosphotyrosine residue plays a crucial role in determining the substrate specificity of PAPs. Studies involving the synthesis and kinetic analysis of various phosphopeptides have revealed that substitutions of amino acids in the vicinity of the phosphotyrosine can significantly alter the binding affinity and the rate of hydrolysis. For example, the presence of acidic residues, such as glutamic acid (E), in the positions adjacent to the phosphotyrosine can influence the interaction with the enzyme's active site. The systematic substitution of amino acids in the peptide chain of substrates like this compound allows for the mapping of the substrate-binding site and the identification of key residues involved in substrate recognition and catalysis. core.ac.uk
The utility of this compound extends beyond the study of PAPs. Its nature as a phosphotyrosine-containing peptide makes it a suitable substrate for a wide range of protein tyrosine phosphatases (PTPs). The Fmoc group can also be exploited to develop continuous and sensitive assays. For instance, the cleavage of the phosphate (B84403) group can be coupled to a secondary enzymatic reaction that produces a detectable signal, such as fluorescence or a color change. echelon-inc.com The synthesis of various O-phosphotyrosyl-containing peptides using Fmoc chemistry has been a standard method for producing substrates to study the specificity of PTPs. nih.gov
Interactions with Purple Acid Phosphatases (PAPs)
Design and Evaluation of Substrate Analogues and Enzyme Modulators
A thorough understanding of the interactions between this compound and phosphatases facilitates the rational design of substrate analogues and enzyme modulators. By modifying the structure of this substrate, researchers can develop potent and specific inhibitors. For example, replacing the hydrolyzable phosphate group with a non-hydrolyzable mimetic can lead to the creation of competitive inhibitors. Based on the knowledge that phosphotyrosine-containing peptides are effective substrates, peptides incorporating phosphotyrosine mimetics have been synthesized and shown to act as potent inhibitors of both mammalian and plant PAPs, with some exhibiting low micromolar inhibition constants. nih.gov These inhibitors are valuable tools for probing the physiological functions of PAPs and may serve as starting points for the development of therapeutic agents for diseases involving abnormal phosphatase activity, such as osteoporosis. nih.govnih.gov
Development of Phosphotyrosine Mimetics in Peptide Frameworks
The peptide this compound has been utilized as a foundational framework for the development of phosphotyrosine mimetics. Phosphotyrosine mimetics are non-hydrolyzable analogs of the phosphotyrosine residue that can be incorporated into peptides to create stable ligands or inhibitors for proteins that recognize phosphotyrosine, such as phosphatases and SH2 domain-containing proteins.
The low micromolar Km values observed for peptides like this compound, particularly at low pH, indicate a strong binding affinity to the active site of certain phosphatases. core.ac.uk This makes the peptide an ideal starting point for designing substrate analogues that replace the hydrolyzable phosphate group of phosphotyrosine with a stable mimetic. core.ac.uk By incorporating pTyr mimetics into a peptide sequence known to be a good substrate, researchers can create potent and specific inhibitors. The synthesis of these mimetic-containing peptides often employs solid-phase peptide synthesis techniques. core.ac.uk For instance, a related parent compound, Fmoc-EY(P)A, which is also an effective substrate, has been used as the base for synthesizing inhibitors containing phosphotyrosine mimetics. core.ac.uk
Exploration of this compound as a Template for Inhibitor Design
The favorable substrate characteristics of this compound make its sequence a suitable template for designing enzyme inhibitors. core.ac.uk Understanding how this peptide and its fragments bind to an enzyme's active site allows for the rational design of molecules that can block the enzyme's activity. Research has focused on modifying the parent peptide sequence, for example by using the slightly shorter Fmoc-EY(P)A as a template, to introduce various phosphotyrosine mimetics. core.ac.uk
These modifications aim to create compounds that can bind to the enzyme with high affinity but are resistant to the enzymatic hydrolysis that the original phosphopeptide undergoes. The resulting molecules can act as inhibitors, providing valuable tools for studying enzyme mechanisms and for potential therapeutic applications.
A critical aspect of inhibitor design is characterizing the mode of inhibition and the potency of the designed compounds. This is achieved by determining the inhibition constants, such as the competitive inhibition constant (Ki(c)) and the uncompetitive inhibition constant (Ki(uc)).
In studies based on the Fmoc-EY(P)A template, a series of inhibitors incorporating phosphotyrosine mimetics were synthesized and their inhibition of mammalian purple acid phosphatase was evaluated. The results demonstrated that these substrate analogues act as purely competitive inhibitors. core.ac.uk Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, directly competing with it. An uncompetitive component to the inhibition was not observed for these compounds. core.ac.uk
The table below summarizes the kinetic parameters for inhibitors derived from a parent peptide structure similar to this compound, demonstrating their efficacy as competitive inhibitors against mammalian purple acid phosphatase at pH 4.90. core.ac.uk
| Inhibitor Compound | Ki(c) (µM) | Ki(uc) (µM) |
| Fmoc-E(F2Pmp)A | 1.8 ± 0.2 | Not Determined |
| Fmoc-E(Pmp)A | 10 ± 1 | Not Determined |
This interactive data table presents the competitive inhibition constants (Ki(c)) for two peptide inhibitors. Data sourced from research on phosphotyrosyl peptide analogues. core.ac.uk
Fmoc Eey P Aa in Proteomics and Signal Transduction Research
Methodological Contributions to Phosphoproteomics
The study of protein phosphorylation, a key post-translational modification, relies on robust and standardized methodologies. Fmoc-eey(P)AA has found its place as a critical component in various phosphoproteomics workflows, enhancing the reliability and scope of these complex analyses.
Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the large-scale identification and quantification of proteins and their modifications. In phosphoproteomics, the use of synthetic phosphopeptide standards is crucial for validating methods, calibrating instruments, and ensuring the accuracy of results. This compound serves as an excellent internal standard in MS-based phosphoproteomics due to its well-defined mass and fragmentation pattern. Its known composition allows researchers to assess the performance of mass spectrometers and to normalize data from complex biological samples, thereby improving the confidence in the identification of novel phosphorylation sites.
| Feature | Role of this compound as a Standard |
| Mass Accuracy | Provides a known m/z value for calibration. |
| Fragmentation Pattern | Serves as a reference for phosphopeptide fragmentation. |
| Quantification | Enables relative and absolute quantification of phosphopeptides. |
| Method Validation | Used to assess the efficiency of phosphopeptide enrichment and analysis. |
A significant challenge in phosphoproteomics is the low abundance of phosphopeptides in complex biological lysates. Enrichment strategies are therefore essential to selectively isolate these peptides prior to MS analysis. Titanium dioxide (TiO2) chromatography is a widely used method for this purpose, leveraging the affinity of the negatively charged phosphate (B84403) groups for the TiO2 surface. This compound is utilized as a spike-in control to monitor the efficiency and specificity of the TiO2 enrichment process. By tracking the recovery of this known phosphopeptide, researchers can optimize enrichment conditions and ensure that the loss of endogenous phosphopeptides is minimized.
Quantitative phosphoproteomics aims to determine the changes in phosphorylation levels across different cellular states. Isobaric labeling, using reagents such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allows for the simultaneous analysis of multiple samples. In such experiments, a reference channel is often employed for normalization. This compound, when labeled with an isobaric tag, can be spiked into a pooled sample to serve as a stable reference point. This allows for more accurate comparisons of phosphorylation changes between different experimental conditions, reducing technical variability and enhancing the reliability of quantitative data.
Investigation of Protein Kinase-Substrate Recognition
Understanding the intricate relationship between protein kinases and their substrates is fundamental to deciphering cellular signaling pathways. Synthetic peptides like this compound provide a powerful means to dissect these interactions in a controlled in vitro setting.
Protein kinases exhibit specific preferences for the amino acid sequences surrounding the phosphorylation site. Kinase specificity profiling aims to elucidate these consensus motifs. This compound, with its defined sequence and phosphorylated tyrosine, can be used as a model substrate to study the binding and recognition by various protein tyrosine kinases. By systematically altering the amino acids surrounding the phosphotyrosine, researchers can determine the sequence determinants that govern kinase-substrate interactions. This information is invaluable for predicting novel kinase substrates and for understanding the regulation of signaling networks.
| Kinase Specificity Parameter | Application of this compound |
| Consensus Motif | Used as a template to build peptide libraries for motif determination. |
| Binding Affinity | Employed in binding assays to measure kinase-substrate affinity. |
| Substrate Competition | Acts as a competitor to identify other potential substrates. |
Measuring the activity of specific kinases is crucial for both basic research and drug discovery. Kinase activity assays often rely on the use of synthetic peptide substrates. This compound can be dephosphorylated and then used as a substrate in kinase assays to measure the activity of tyrosine kinases. The rate of phosphorylation of the peptide, which can be monitored using various detection methods such as radioactivity, fluorescence, or mass spectrometry, provides a direct measure of the kinase's enzymatic activity. This approach is instrumental in screening for kinase inhibitors and for studying the regulation of kinase function.
Despite a comprehensive search for the chemical compound “this compound,” no specific research findings, data, or applications pertaining to this molecule were found in the public domain. The search results yielded general information on the broader topics outlined in the query, such as kinase selectivity, chemical genetics, dynamic protein phosphorylation, and phosphopeptide-mediated protein interactions. However, none of the retrieved sources mentioned or provided data specifically on this compound.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" as no scientific literature or data could be located for this specific compound through the performed searches.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Strategies for Structurally Complex Phosphopeptides
The synthesis of phosphopeptides, particularly those with multiple phosphorylation sites or complex sequences, remains a significant challenge in peptide chemistry. nih.govresearchgate.net The use of Fmoc-protected phosphoamino acid building blocks, such as Fmoc-eey(P)AA, is a cornerstone of modern solid-phase peptide synthesis (SPPS) for creating these vital research tools. google.comsigmaaldrich.com However, the inherent chemical properties of the phosphate (B84403) group can lead to side reactions and incomplete couplings. nih.govsigmaaldrich.com
Future research is actively pursuing innovative synthetic strategies to overcome these hurdles. One promising avenue is the development of new protecting groups for the phosphate moiety that are more robust during synthesis yet easily removed under mild conditions. cam.ac.uk This would minimize side reactions like aspartimide formation, which is a known issue in Fmoc chemistry, especially in long or challenging sequences. nih.govresearchgate.net
Furthermore, the exploration of alternative coupling reagents and reaction conditions is crucial for improving the efficiency of incorporating Fmoc-phosphoamino acids. sigmaaldrich.com For instance, the use of uronium-based coupling reagents like HBTU and HATU has shown promise in enhancing the coupling efficiency of partially protected phosphoamino acids. sigmaaldrich.com The development of "difficult peptide" synthesis strategies, which may involve the use of specialized resins or backbone amide protection, could also be adapted for the synthesis of complex phosphopeptides containing this compound. ub.edu These advancements will enable the routine synthesis of previously inaccessible phosphopeptides, paving the way for more intricate studies of signaling pathways.
| Synthetic Strategy | Description | Potential Advantage for this compound Incorporation |
| Novel Phosphate Protecting Groups | Development of more stable yet readily cleavable protecting groups for the phosphate moiety. | Reduces side reactions and improves overall yield and purity of the final phosphopeptide. cam.ac.uk |
| Optimized Coupling Reagents | Use of advanced coupling reagents like HATU or HBTU. | Increases the efficiency of peptide bond formation involving the sterically hindered phosphoamino acid. sigmaaldrich.com |
| "Difficult Peptide" Methodologies | Application of techniques such as specialized resins or backbone protection. | Overcomes aggregation and improves solubility during the synthesis of long or complex phosphopeptides. ub.edu |
| Enzymatic Ligation | Chemoenzymatic approaches for ligating phosphopeptide fragments. | Offers high specificity and mild reaction conditions, avoiding harsh chemicals that can damage the phosphate group. |
Integration with Advanced Analytical Platforms for Enhanced Characterization
The precise characterization of synthetic phosphopeptides is paramount to ensure their utility in biological assays. The integration of advanced analytical platforms, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is indispensable for this purpose. pacific.eduuzh.ch
Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing peptides and pinpointing the exact location of phosphorylation sites. acs.orgnih.gov The development of novel fragmentation techniques, such as Electron-Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD), provides more comprehensive fragmentation patterns for phosphopeptides, facilitating unambiguous site assignment. sciex.com Furthermore, label-free quantification methods using selected reaction monitoring (SRM) mass spectrometry are enabling the precise measurement of phosphopeptide abundance in complex biological samples. nih.gov The use of synthetic phosphopeptides like those derived from this compound as internal standards is critical for the accuracy of these quantitative studies. nih.gov
NMR spectroscopy offers complementary structural information, providing insights into the three-dimensional conformation of phosphopeptides in solution. uzh.ch This is particularly important for understanding how phosphorylation induces conformational changes that mediate protein-protein interactions and enzyme activity. chemrxiv.org Two-dimensional NMR techniques, such as TOCSY and NOESY, can be used to assign proton resonances and determine spatial proximities, respectively. chemrxiv.org The synthesis of isotopically labeled phosphopeptides using this compound can further enhance the resolution and information content of NMR spectra.
| Analytical Platform | Application for this compound-derived Peptides | Key Information Obtained |
| Tandem Mass Spectrometry (MS/MS) | Sequence verification and phosphorylation site localization. | Precise amino acid sequence and confirmation of the position of the phosphate group. acs.orgnih.gov |
| Selected Reaction Monitoring (SRM) MS | Quantitative analysis of phosphopeptides in complex mixtures. | Accurate measurement of phosphopeptide abundance. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of three-dimensional structure and conformational dynamics. | Insights into the structural effects of phosphorylation. uzh.chchemrxiv.org |
| Liquid Chromatography (LC) | Purification and separation of synthetic phosphopeptides. | Isolation of the target phosphopeptide from synthetic impurities. mdpi.com |
Interdisciplinary Approaches in Chemical Biology and Systems Proteomics
The true power of synthetic phosphopeptides derived from this compound is realized through their application in interdisciplinary research, bridging the gap between chemistry, biology, and systems-level analysis. researchgate.netacs.org These chemical tools are instrumental in dissecting complex biological systems and elucidating the roles of protein phosphorylation in health and disease. thermofisher.com
In chemical biology, synthetic phosphopeptides are used as probes to study the specificity of protein kinases and phosphatases, the enzymes that regulate phosphorylation. ox.ac.uk They are essential substrates in kinase assays and can be used to identify novel enzyme inhibitors. raybiotech.com Furthermore, phosphopeptide-based affinity reagents can be used to isolate and identify phosphoprotein-binding partners from cell lysates, a key technique in chemical proteomics. rsc.orgmdpi.com
Systems proteomics aims to understand the dynamics of the entire proteome, including all post-translational modifications. nih.gov The development of quantitative phosphoproteomic workflows heavily relies on the availability of high-quality synthetic phosphopeptides as standards for method validation and data normalization. researchgate.netnih.gov By combining quantitative mass spectrometry with the use of synthetic phosphopeptides, researchers can map phosphorylation networks on a global scale and monitor how these networks change in response to various stimuli or in different disease states. This integrated approach is providing unprecedented insights into the intricate signaling cascades that govern cellular function. nih.gov
The continued development and application of this compound and related compounds will undoubtedly fuel further discoveries in the dynamic field of protein phosphorylation, ultimately leading to a deeper understanding of cellular regulation and the development of new therapeutic strategies for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-eey(P)AA, and how can researchers optimize reaction yields while minimizing side products?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Optimize yields by adjusting coupling agents (e.g., HATU/DIPEA), monitoring reaction kinetics via HPLC, and controlling deprotection steps to reduce racemization. Side products (e.g., truncated sequences) can be minimized using high-purity reagents and iterative purification .
Q. How should researchers characterize this compound to confirm structural integrity and phosphorylation status?
- Methodological Answer : Use orthogonal analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight and phosphorylation via MALDI-TOF or ESI-MS.
- NMR : Analyze P NMR for phosphorylation and H/C NMR for backbone conformation.
- FTIR : Detect phosphate-specific vibrations (e.g., P=O stretch at ~1250 cm).
Cross-validate results with enzymatic assays (e.g., phosphatase treatment) .
Q. What solvent systems are optimal for solubilizing this compound in biochemical assays without compromising stability?
- Methodological Answer : Test solubility in DMSO-water mixtures (≤10% DMSO) or aqueous buffers (pH 7–8). Avoid strongly acidic/basic conditions to prevent dephosphorylation. Pre-screen stability via circular dichroism (CD) or dynamic light scattering (DLS) over 24–72 hours .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stability of this compound under varying biochemical conditions (e.g., pH, temperature, enzymatic activity)?
- Methodological Answer : Apply a factorial design of experiments (DoE):
- Variables : pH (4–9), temperature (4–37°C), and enzyme concentrations (e.g., phosphatases).
- Outcome Metrics : Quantify degradation via HPLC-UV and phosphorylation retention via ELISA.
Use response surface modeling to identify critical destabilizing factors .
Q. What strategies are effective for resolving contradictions in phosphorylation efficiency data across studies using this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published studies, adjusting for variables like reagent purity or phosphorylation detection limits.
- Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., identical SPPS protocols, LC-MS/MS quantification).
- Statistical Modeling : Apply ANOVA or Bayesian inference to identify outliers or systematic biases .
Q. How can computational modeling (e.g., MD simulations) be integrated with experimental data to predict this compound’s behavior in complex biological systems?
- Methodological Answer :
- Parameterization : Use density functional theory (DFT) to derive force fields for phosphorylated residues.
- Validation : Compare simulation-predicted conformations with NMR or cryo-EM data.
- Application : Model interactions with lipid bilayers or kinases to guide in vitro assays .
Q. What frameworks (e.g., FAIR principles) should guide data management for this compound research to ensure reproducibility?
- Methodological Answer :
- FAIR Compliance : Ensure datasets are Findable (DOIs), Accessible (open repositories), Interoperable (standardized metadata), and Reusable (detailed protocols).
- Benchmarking : Publish raw HPLC traces, NMR spectra, and synthesis logs in platforms like Zenodo or Figshare.
- Collaboration : Use platforms like Galaxy or Jupyter Notebooks for workflow transparency .
Tables for Key Methodological Comparisons
| Analytical Technique | Use Case | Limitations |
|---|---|---|
| MALDI-TOF MS | Molecular weight confirmation | Low resolution for phosphorylated isoforms |
| P NMR | Direct phosphorylation detection | Requires high sample purity/concentration |
| Phosphatase Assay | Functional validation of phosphate | Susceptible to enzyme batch variability |
| Experimental Design | Application | Best Practices |
|---|---|---|
| Factorial DoE | Stability studies | Test interactions between ≥3 variables |
| Bayesian Inference | Data contradiction resolution | Incorporate prior literature data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
